(4-Chlorophenyl)(4-fluorophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4-fluorophenyl)borinic acid is an organoboron compound that features both a chlorine and a fluorine substituent on the phenyl rings attached to the boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-fluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 4-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the borinic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The borinic acid can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen substituents.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boranes and borohydrides.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
(4-Chlorophenyl)(4-fluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-fluorophenyl)borinic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the phenyl groups to form a new carbon-carbon bond. The molecular targets include the palladium catalyst and the boron atom, which undergoes transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Trifluoromethylphenylboronic acid
Uniqueness
(4-Chlorophenyl)(4-fluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids .
Properties
CAS No. |
872495-48-2 |
---|---|
Molecular Formula |
C12H9BClFO |
Molecular Weight |
234.46 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-fluorophenyl)borinic acid |
InChI |
InChI=1S/C12H9BClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,16H |
InChI Key |
FEPXYFJQUVSRGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.